

# The chemical structure and properties of EVOXINE (CAS:522-11-2)

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# Evoxine (CAS: 522-11-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Evoxine** (CAS: 522-11-2), a furoquinoline alkaloid, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of **evoxine**. It includes a compilation of quantitative data, detailed experimental protocols for cited biological assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.

## **Chemical Structure and Physicochemical Properties**

**Evoxine**, with the IUPAC name 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol, is a heterocyclic compound belonging to the furoquinoline class of alkaloids.[1][2] Its structure features a central furoquinoline core substituted with two methoxy groups and a dihydroxy-isoprenyloxy side chain.[2]

## **Chemical Identifiers**



Identifier	Value
CAS Number	522-11-2[1]
Molecular Formula	C18H21NO6[1]
IUPAC Name	1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol[1]
InChI	InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25- 12-6-5-10-14(16(12)23-4)19-17-11(7-8-24- 17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3[1]
InChlKey	FGANMDNHTVJAHL-UHFFFAOYSA-N[1]
SMILES	CC(C) (C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2) OC)OC)O)O[1]

**Physicochemical Data** 

Property	Value
Molecular Weight	347.36 g/mol [2]
Appearance	Solid powder[3]
Melting Point	154-155 °C[3]
Solubility	Soluble in methanol and ethanol; insoluble in water[3]
Purity	98% (TLC)[3]
Storage	Store at +4 °C in a dark place[3]

## **Biological Activities and Properties**

**Evoxine** has been reported to exhibit a range of biological effects, including hypnotic, sedative, and antimicrobial activities.[4][5] Notably, it has been identified as a small molecule that can counteract CO2-induced immune suppression.[6]



### **Immuno-modulatory Activity**

**Evoxine** has been shown to counteract the transcriptional suppression of antimicrobial peptides induced by high concentrations of carbon dioxide (hypercapnia) in Drosophila S2\* cells.[6] Furthermore, it inhibits the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 expression in human THP-1 macrophages.[6] The action of **evoxine** appears to be selective, as it does not prevent hypercapnic inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMPK in rat alveolar epithelial cells.[6]

## **Sedative and Hypnotic Effects**

**Evoxine** is described as having hypnotic and sedative effects.[4] It is suggested to act as an antagonist of strychnine and pentylenetetrazole and to enhance and prolong the effects of narcotics.[7]

### **Antimicrobial Activity**

**Evoxine** has demonstrated antimicrobial activity against a variety of bacteria, with notable minimum inhibitory concentration (MIC) values against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[5]

## Experimental Protocols Investigation of CO2-Induced Immune Suppression

This protocol is adapted from the methodology used to identify and characterize the effects of **evoxine** on hypercapnic immune suppression.

Objective: To determine the effect of **evoxine** on the expression of immune-related genes in mammalian macrophages under hypercapnic conditions.

#### Materials:

- Human THP-1 macrophages
- RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
- Phorbol myristate acetate (PMA)



- E. coli K12 lipopolysaccharide (LPS)
- Evoxine (dissolved in DMSO)
- CO2 incubator capable of maintaining 5% and 15% CO2 levels
- RNA extraction kit
- · qRT-PCR reagents and instrument

### Procedure:

- Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium.
   Differentiate the cells into macrophages by treating with 5 nM PMA for 48 hours. After differentiation, starve the cells overnight in a medium containing 0.5% FBS.
- **Evoxine** Treatment: Treat the differentiated THP-1 macrophages with the desired concentration of **evoxine** (e.g., 48 μM) or vehicle (DMSO) for 30 minutes prior to exposure to different CO2 conditions.
- Hypercapnic Exposure: Place the cell culture plates in incubators with either normocapnic (5% CO2) or hypercapnic (15% CO2) conditions.
- Immune Stimulation: Stimulate the cells with E. coli K12 LPS at a final concentration of 1 ng/mL for 3 hours.
- RNA Extraction and qRT-PCR: After the incubation period, harvest the cells and extract total RNA using a suitable kit. Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of target genes such as IL-6 and CCL2. Normalize the expression data to a housekeeping gene.

# General Protocol for Cytotoxicity Assessment (MTT Assay)

While specific cytotoxicity data for **evoxine** is not widely available, the following is a standard protocol for assessing the cytotoxic effects of a compound like **evoxine** on cancer cell lines.



Objective: To determine the half-maximal inhibitory concentration (IC50) of **evoxine** in a selected cancer cell line.

#### Materials:

- Human cancer cell line (e.g., HeLa, MCF-7)
- Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
- Evoxine (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

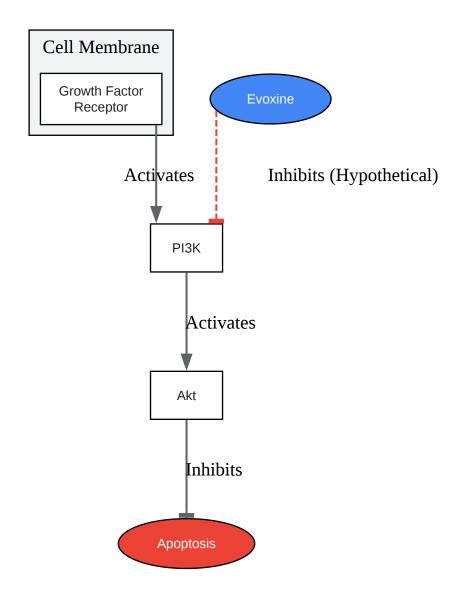
- Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: The next day, treat the cells with various concentrations of evoxine.
   Include a vehicle control (DMSO) and an untreated control.
- Incubation: Incubate the plates for 48 hours in a CO2 incubator.
- MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the **evoxine** concentration to determine the IC50 value.

## Signaling Pathways and Workflows Hypothetical Signaling Pathway

Based on the known activities of other furoquinoline alkaloids, it is hypothesized that **evoxine** may exert its effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.



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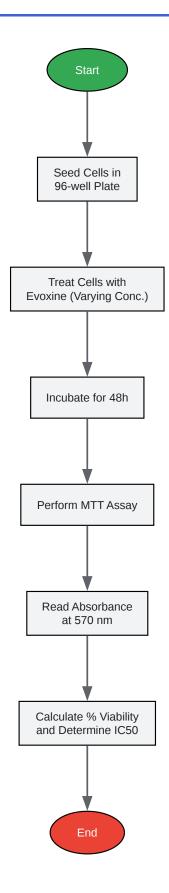


Hypothetical inhibition of the PI3K/Akt pathway by **Evoxine**.

## **Experimental Workflow for Cytotoxicity Testing**

The following diagram illustrates a typical workflow for determining the in vitro cytotoxicity of a compound like **evoxine**.





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Generalized workflow for an MTT-based cytotoxicity assay.



### Conclusion

**Evoxine** is a furoquinoline alkaloid with a defined chemical structure and several reported biological activities, most notably its ability to counteract CO2-induced immune suppression. While some experimental data is available, further research is required to fully elucidate its mechanisms of action, cytotoxic potential against a broader range of cell lines, and its complete pharmacological profile. The protocols and data presented in this guide offer a foundation for future investigations into the therapeutic potential of **evoxine**.

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